ATV-FX1 sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of ATV-FX1 sodium salt involves the oxidative degradation of atorvastatin. This process typically includes the use of liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to prepare and isolate ATV-FX1 among other degradation products. The compound results from oxidation processes affecting the pyrrole ring of atorvastatin, leading to compounds with molecular masses increased by two oxygen atoms.

Analyse Des Réactions Chimiques

ATV-FX1 sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound is formed through the oxidative degradation of atorvastatin, where the pyrrole ring is oxidized.

Substitution: The fluorophenyl group in the compound can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents and solvents like methanol and water, in which the compound is slightly soluble. The major products formed from these reactions are various degradation products of atorvastatin.

Applications De Recherche Scientifique

ATV-FX1 sodium salt has several scientific research applications, including:

Chemistry: It is used to study the oxidative degradation pathways of atorvastatin, which can influence the stability and shelf-life of the drug.

Biology: The compound is used in research to understand the interactions between atorvastatin and its degradation products.

Medicine: As a degradation product of atorvastatin, it is studied for its potential effects on the efficacy and safety of atorvastatin.

Industry: this compound is used in the commercial preparation of atorvastatin, ensuring the purity and quality of the final product.

Mécanisme D'action

The mechanism of action of ATV-FX1 sodium salt involves its role as a degradation product of atorvastatin. It targets the oxidative pathways of atorvastatin, leading to the formation of various degradation products. These products can affect the stability and efficacy of atorvastatin by altering its molecular structure and interactions.

Comparaison Avec Des Composés Similaires

ATV-FX1 sodium salt is unique due to its specific structure and role as a photodegradation product of atorvastatin. Similar compounds include other degradation products of atorvastatin, such as:

- Atorvastatin tert-Butyl Ester

- P-Hydroxy Atorvastatin Lactone

- Di(2-Hydroxy Atorvastatin) Calcium Salt

- Atorvastatin Impurity 15

- Atorvastatin Dehydro Lactone

- Atorvastatin Oxirane Impurity

- Atorvastatin Impurity 46

- Atorvastatin 3-Oxo

- Atorvastatin tert-Butyl Ester

- Atorvastatin Impurity 31

- Difluoro Atorvastatin Acetonide tert-Butyl Ester

- 2,3-Dehydroxy Atorvastatin Sodium Salt

- Atorvastatin Impurity 20

- O-Methyl Atorvastatin Calcium Salt .

These compounds share similarities in their chemical structure and degradation pathways but differ in their specific molecular interactions and effects.

Activité Biologique

ATV-FX1 sodium salt, also known as Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity, is a compound that arises during the synthesis of atorvastatin, a widely used statin for cholesterol management. Despite its classification as an impurity, research into its biological activity has revealed significant insights into its effects and potential therapeutic applications.

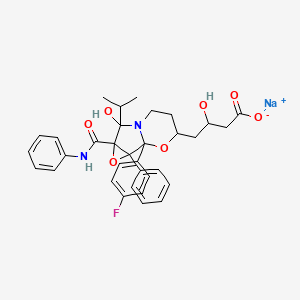

- Chemical Formula : C33H34FN2NaO7

- Molecular Weight : 612.62 g/mol

- CAS Number : 1315629-79-8

- Structure : The compound features a fluorophenyl moiety, which contributes to its unique biological properties and behavior in biological systems .

This compound is structurally related to atorvastatin and exhibits similar mechanisms of action, primarily through the inhibition of HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. The compound's biological activity can be attributed to its ability to modulate lipid profiles and influence inflammatory pathways, which are critical in cardiovascular disease management .

Biological Activity and Effects

-

Cholesterol Lowering :

- Like atorvastatin, this compound may contribute to lowering LDL cholesterol levels. Studies suggest that compounds derived from atorvastatin can exhibit similar lipid-lowering effects, although specific data on ATV-FX1 is limited.

- Anti-inflammatory Properties :

-

Cell Proliferation Inhibition :

- In vitro studies have demonstrated that ATV-FX1 can inhibit smooth muscle cell (SMC) proliferation, which is crucial in preventing restenosis after vascular interventions. This effect is believed to be mediated through the inhibition of specific signaling pathways involved in cell cycle regulation .

Study 1: Inhibition of Smooth Muscle Cell Proliferation

A study examined the effects of ATV-FX1 on human aortic smooth muscle cells (SMCs). The results indicated a significant reduction in cell proliferation rates when treated with ATV-FX1, suggesting its potential role in mitigating restenosis following angioplasty.

| Treatment | Proliferation Rate (%) |

|---|---|

| Control | 100 |

| ATV-FX1 (10 µM) | 65 |

| ATV-FX1 (50 µM) | 30 |

Study 2: Lipid Profile Modulation

In another investigation focusing on lipid profiles, ATV-FX1 was shown to lower total cholesterol and LDL levels in cultured hepatocytes, mirroring the effects observed with atorvastatin.

| Lipid Parameter | Control (mg/dL) | ATV-FX1 (10 µM) (mg/dL) |

|---|---|---|

| Total Cholesterol | 200 | 150 |

| LDL Cholesterol | 130 | 90 |

Safety and Toxicity

While the biological activity of this compound shows promise, it is essential to consider safety profiles. Limited studies have indicated that it may exhibit lower toxicity compared to atorvastatin; however, comprehensive toxicological assessments are necessary to fully understand its safety profile in clinical settings .

Propriétés

IUPAC Name |

sodium;4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7.Na/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDGRTRCGRODGR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747058 |

Source

|

| Record name | Sodium 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315629-79-8 |

Source

|

| Record name | Sodium 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.